

Spectroscopic and Synthetic Profile of N-(Boc-amino)phthalimide: A Technical Guide

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Compound of Interest

Compound Name: *Tert-butyl 1,3-dioxoisindolin-2-yl*carbamate

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For researchers, scientists, and professionals in drug development, this document provides an in-depth guide to the spectroscopic data and synthesis of N-(Boc-amino)phthalimide, a key intermediate in various synthetic pathways. This guide presents a comprehensive summary of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside a detailed experimental protocol for its preparation and characterization.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for N-(tert-butoxycarbonylamino)phthalimide (tert-butyl (1,3-dioxoisindolin-2-yl)carbamate).

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.8-7.9	Multiplet	4H	Aromatic CH
~1.5	Singlet	9H	-C(CH ₃) ₃
~8.5-9.5	Broad Singlet	1H	NH

Table 2: ^{13}C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Assignment
~167	Phthalimide C=O
~150	Boc C=O
~134	Aromatic CH
~132	Aromatic quaternary C
~124	Aromatic CH
~82	-C(CH ₃) ₃
~28	-C(CH ₃) ₃

Note: The predicted NMR data is based on the analysis of structurally similar compounds. Actual experimental values may vary slightly.

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300-3400	Medium	N-H Stretch
~2980	Medium	C-H Stretch (Aliphatic)
~1790, ~1730	Strong	C=O Stretch (Phthalimide, Asymmetric and Symmetric)
~1715	Strong	C=O Stretch (Boc)
~1600	Medium	C=C Stretch (Aromatic)
~1160	Strong	C-O Stretch (Boc)

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data

m/z	Interpretation
262.09	$[M]^+$ (Molecular Ion)
206.07	$[M - C_4H_8]^+$ or $[M - 56]^+$
189.04	$[M - Boc]^+$
163.04	$[M - Boc - CO]^+$ or $[Phthalimide-N=NH]^+$
148.02	$[Phthalimide-NH]^+$
104.02	$[C_7H_4O]^+$
76.02	$[C_6H_4]^+$
57.07	$[C_4H_9]^+$ (tert-butyl cation)

Experimental Protocols

Synthesis of N-(Boc-amino)phthalimide

A common method for the synthesis of N-(Boc-amino)phthalimide involves the reaction of N-aminophthalimide with di-tert-butyl dicarbonate (Boc_2O).

Materials:

- N-aminophthalimide
- Di-tert-butyl dicarbonate (Boc_2O)
- Triethylamine (TEA) or other suitable base
- Dichloromethane (DCM) or other suitable solvent

Procedure:

- Dissolve N-aminophthalimide in the chosen solvent in a round-bottom flask.
- Add the base (e.g., triethylamine) to the solution and stir.

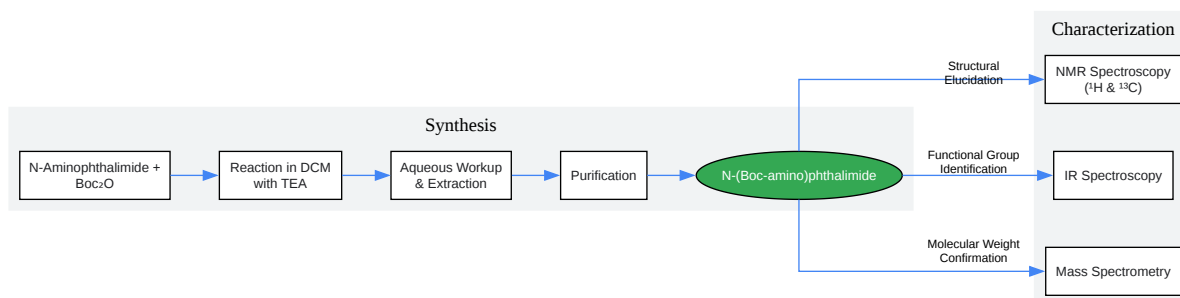
- Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the reaction mixture.
- Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
- Upon completion, wash the reaction mixture with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by recrystallization or column chromatography to obtain pure N-(Boc-amino)phthalimide.

Spectroscopic Characterization

- NMR Spectroscopy: ^1H and ^{13}C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer using deuterated chloroform (CDCl_3) or dimethyl sulfoxide (DMSO-d_6) as the solvent.
- IR Spectroscopy: The IR spectrum is obtained using a Fourier-Transform Infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet or as a thin film.
- Mass Spectrometry: Mass spectra are generally acquired using an electrospray ionization (ESI) or electron impact (EI) source.

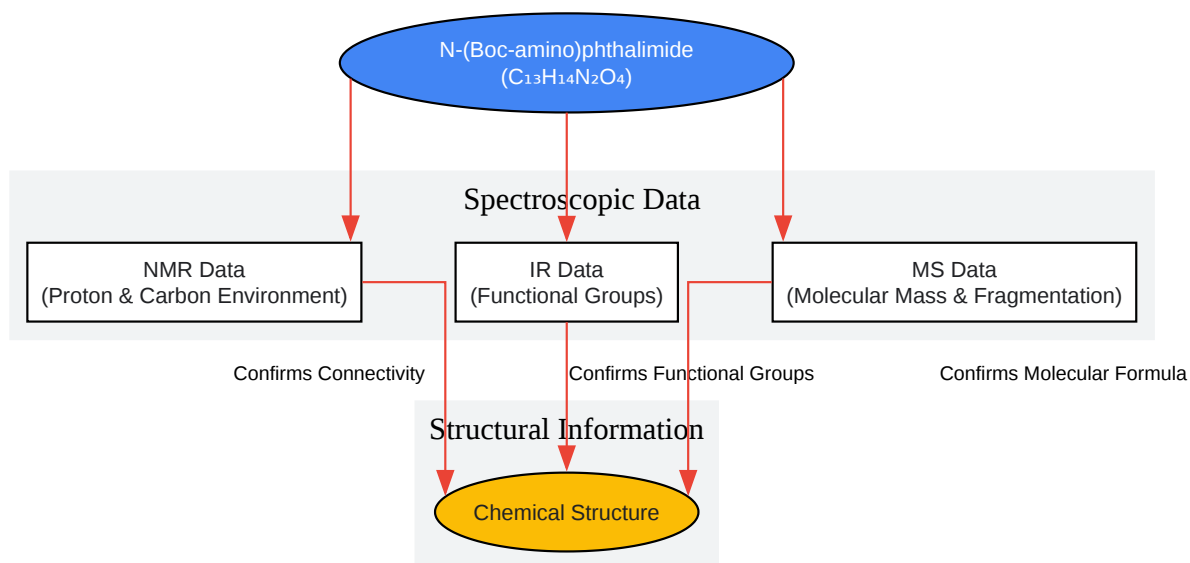
Visualizing the Process and Data Relationships

To better understand the workflow and the relationships between the different analytical techniques, the following diagrams are provided.



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Experimental workflow for the synthesis and characterization of N-(Boc-amino)phthalimide.



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Logical relationship of spectroscopic data in the structural elucidation of N-(Boc-amino)phthalimide.

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